
2,3-Dihydroindol-1-yl-(5-ethyl-4-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of WAY-638666 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. While the exact synthetic route may vary, a general approach involves the following steps:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Cyclization: The intermediates undergo cyclization reactions to form the core structure of WAY-638666.
Functional Group Modifications: The final steps involve modifications of functional groups to achieve the desired chemical structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
WAY-638666 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
WAY-638666 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating neurological disorders.
Industry: WAY-638666 is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of WAY-638666 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating neurotransmitter systems and protecting neurons from oxidative stress and apoptosis. Key molecular targets include receptors and enzymes involved in neuronal signaling pathways .
Vergleich Mit ähnlichen Verbindungen
WAY-638666 can be compared with other neuroprotective compounds such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-123456: Another neuroprotective agent with a different mechanism of action.
The uniqueness of WAY-638666 lies in its specific chemical structure and its ability to modulate multiple pathways involved in neuroprotection .
Eigenschaften
Molekularformel |
C16H17NOS |
|---|---|
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
2,3-dihydroindol-1-yl-(5-ethyl-4-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C16H17NOS/c1-3-14-11(2)10-15(19-14)16(18)17-9-8-12-6-4-5-7-13(12)17/h4-7,10H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
KPGKYXJUDJZUCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(S1)C(=O)N2CCC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



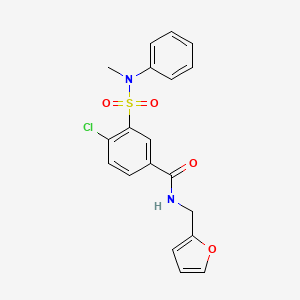
![3-[3-(5-Chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoyl]-6-methylpyran-2,4-dione](/img/structure/B10815869.png)
![2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide](/img/structure/B10815870.png)
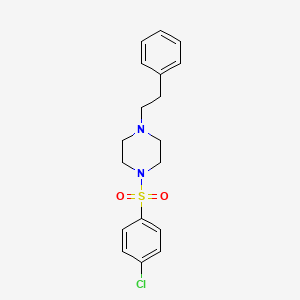
![1-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B10815884.png)
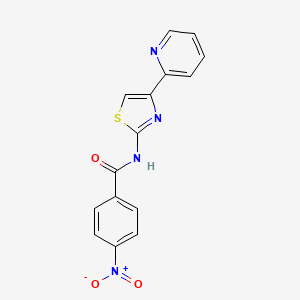

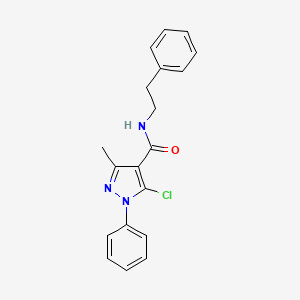

![N,N,5-trimethyl-4-oxo-2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10815923.png)
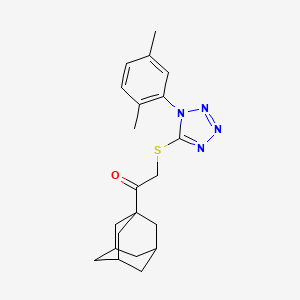
![N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10815927.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10815930.png)
